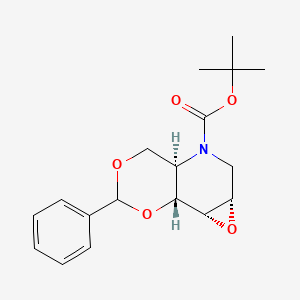![molecular formula C18H21N5O2 B14094286 8-(4-butylphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14094286.png)
8-(4-butylphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-butylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines an imidazo[1,2-g]purine core with a butylphenyl group
準備方法
The synthesis of 8-(4-butylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the imidazo[1,2-g]purine core: This can be achieved through a series of cyclization reactions starting from purine derivatives.
Introduction of the butylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the butylphenyl group onto the imidazo[1,2-g]purine core.
Methylation: The final step involves the methylation of the compound to achieve the desired structure.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.
化学反応の分析
8-(4-butylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the imidazo[1,2-g]purine core.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-(4-butylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic materials.
作用機序
The mechanism of action of 8-(4-butylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar compounds to 8-(4-butylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives and compounds with similar structural motifs. Some examples include:
2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine: This compound has a similar purine core but with different substituents.
4,4’-di-tert-butylbenzil: Although structurally different, this compound shares some chemical properties and reactivity patterns.
特性
分子式 |
C18H21N5O2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
6-(4-butylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O2/c1-3-4-5-12-6-8-13(9-7-12)22-10-11-23-14-15(19-17(22)23)21(2)18(25)20-16(14)24/h6-9H,3-5,10-11H2,1-2H3,(H,20,24,25) |
InChIキー |
WFPOQDFOODHSSS-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


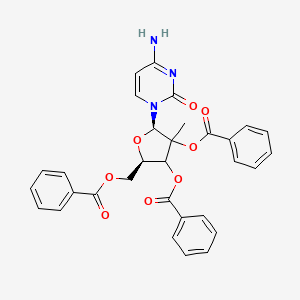
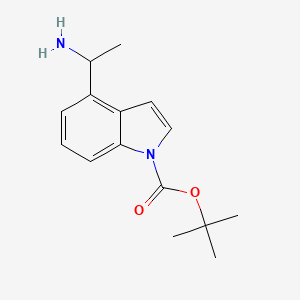
![N-(2,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094213.png)
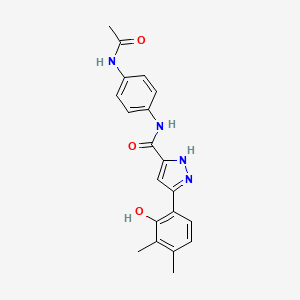
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
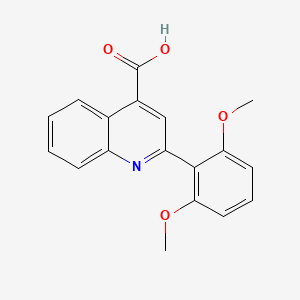


![8-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094250.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094253.png)
![2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094259.png)
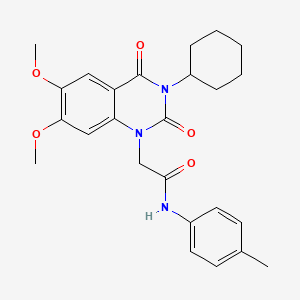
![tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium](/img/structure/B14094273.png)
